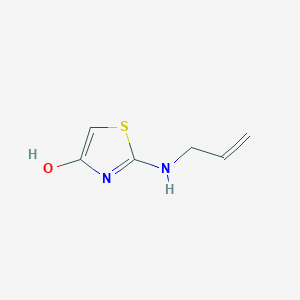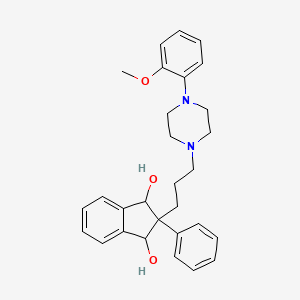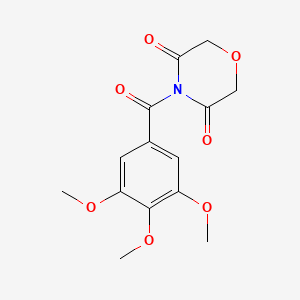
2-(Allylamino)thiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylamino)thiazol-4-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)thiazol-4-ol typically involves the reaction of 1-allylthiourea with chlorooxoesters or haloesters under various conditions. These reactions are often performed in methanol in either an alkaline or neutral environment. The condensation of 1-allylthiourea with chlorooxoesters proceeds via an acetal intermediate, leading to the formation of the thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Allylamino)thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted thiazole derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .
Applications De Recherche Scientifique
2-(Allylamino)thiazol-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(Allylamino)thiazol-4-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which regulates glucocorticoid action. This inhibition is a viable therapeutic strategy for treating conditions like type 2 diabetes and metabolic syndrome .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Allylaminodihydrothiazole: Similar in structure but contains a dihydrothiazole ring.
Thiazole Derivatives: Compounds like biovitrum BVT-2733 and amgen 2922, which are inhibitors of 11β-hydroxysteroid dehydrogenase type 1
Uniqueness
2-(Allylamino)thiazol-4-ol is unique due to its specific substitution pattern and the presence of the allylamino group, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C6H8N2OS |
|---|---|
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
2-(prop-2-enylamino)-1,3-thiazol-4-ol |
InChI |
InChI=1S/C6H8N2OS/c1-2-3-7-6-8-5(9)4-10-6/h2,4,9H,1,3H2,(H,7,8) |
Clé InChI |
QFBQEGAFCDGVJX-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=NC(=CS1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy-](/img/structure/B13962359.png)





![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)






